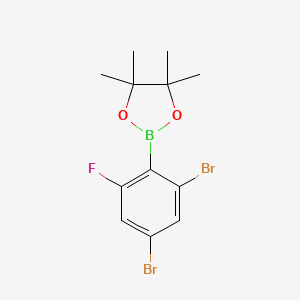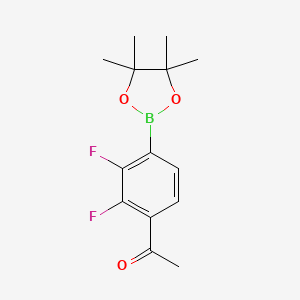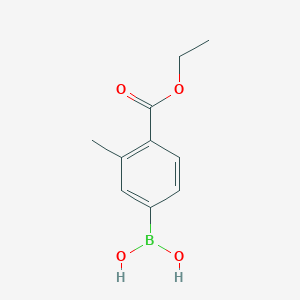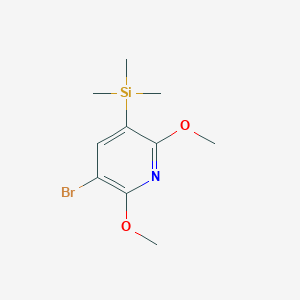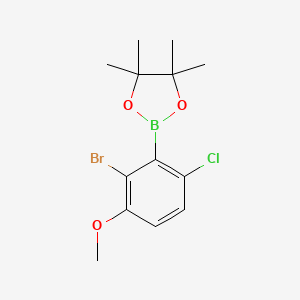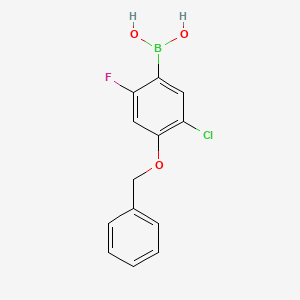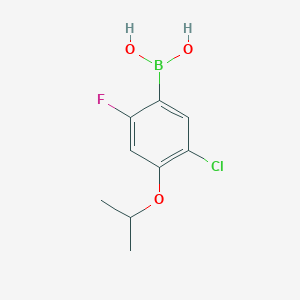
5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid
Übersicht
Beschreibung
5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid is a chemical compound with the CAS Number: 2121511-67-7 . It has a molecular weight of 232.45 . The IUPAC name for this compound is (5-chloro-2-fluoro-4-isopropoxyphenyl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11BClFO3/c1-5(2)15-9-4-8(12)6(10(13)14)3-7(9)11/h3-5,13-14H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is stored at a temperature of 2-8°C . The physical form of this compound is solid .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura Coupling
This compound is used as a reagent in the Suzuki-Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Microwave-Mediated Click-Chemistry Synthesis
It is used as a reactant for microwave-mediated click-chemistry synthesis of glyco-porphyrin derivatives. These derivatives have shown in vitro photo-cytotoxicity, making them promising for application in photodynamic therapy .
Palladium-Catalyzed Oxidative Cross-Coupling Reactions
This compound is also used in palladium-catalyzed oxidative cross-coupling reactions . These reactions are important for the formation of carbon-carbon bonds, a key step in the synthesis of many organic compounds.
Ruthenium-Catalyzed Hydrogenation Reactions
Another application of this compound is in ruthenium-catalyzed hydrogenation reactions . These reactions are used to reduce unsaturated organic compounds.
Stereoselective Rhodium-Catalyzed Arylation
This compound is used in stereoselective rhodium-catalyzed arylation . This process is used to introduce an aryl group into a molecule, which is a key step in the synthesis of many pharmaceuticals and fine chemicals.
Palladium Acetate Catalyzed C-Glycosidation
It is also used in palladium acetate catalyzed C-glycosidation . This reaction is used to form C-glycosidic bonds, which are important in the synthesis of many bioactive compounds.
Safety and Hazards
The safety information for this compound includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P305, P351, P338 , which provide guidance on how to handle exposure to the compound.
Wirkmechanismus
Mode of Action
Boronic acids, including this compound, are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They can form boronate esters with diols in biological systems, which may influence the function of target molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid . Factors such as pH and the presence of diols can affect the reactivity of boronic acids. Moreover, the compound’s stability may be influenced by temperature, as suggested by its storage recommendation at 2-8°C .
Eigenschaften
IUPAC Name |
(5-chloro-2-fluoro-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClFO3/c1-5(2)15-9-4-8(12)6(10(13)14)3-7(9)11/h3-5,13-14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFYHVCPFJIFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OC(C)C)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182861 | |
| Record name | Boronic acid, B-[5-chloro-2-fluoro-4-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid | |
CAS RN |
2121511-67-7 | |
| Record name | Boronic acid, B-[5-chloro-2-fluoro-4-(1-methylethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[5-chloro-2-fluoro-4-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



